sodium 5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate
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Overview
Description
Sodium 5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of 1-methyl-1H-1,2,4-triazole-3-carboxylic acid with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dimethyl sulfoxide (DMSO) or acetonitrile, elevated temperatures.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry: Sodium 5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate is used as a building block in organic synthesis. It is employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and interactions. It can also serve as a ligand in the development of metal complexes for catalysis.
Medicine: The compound has potential therapeutic applications due to its triazole moiety, which is known for its antifungal and antimicrobial properties. It is being investigated for its efficacy in treating various infections.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of sodium 5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to its antifungal effects.
Comparison with Similar Compounds
- Sodium 5-(ethoxymethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate
- Sodium 5-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate
- Sodium 5-(methoxymethyl)-1-methyl-1H-1,2,3-triazole-4-carboxylate
Comparison: Sodium 5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate is unique due to its specific substitution pattern on the triazole ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and efficacy profiles, making it suitable for specific applications.
Properties
CAS No. |
2551118-46-6 |
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Molecular Formula |
C6H8N3NaO3 |
Molecular Weight |
193.1 |
Purity |
95 |
Origin of Product |
United States |
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